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2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol

Glass-fiber-reinforced composites Interfacial shear strength Hydrothermal aging

2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol (CAS 5360-01-0) is a difunctional organosilicon compound that integrates a phenolic hydroxyl group with a hydrolyzable trimethoxysilyl moiety via a propyl spacer. This molecular architecture enables simultaneous covalent anchorage to inorganic oxide surfaces (via silanol condensation) and strong physicochemical interaction with organic resin matrices (via the phenolic ring), positioning it as a specialized coupling agent for high-performance composite interphases.

Molecular Formula C13H22O5Si
Molecular Weight 286.4 g/mol
CAS No. 5360-01-0
Cat. No. B3053416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol
CAS5360-01-0
Molecular FormulaC13H22O5Si
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CCC[Si](OC)(OC)OC)O
InChIInChI=1S/C13H22O5Si/c1-15-13-10-11(7-8-12(13)14)6-5-9-19(16-2,17-3)18-4/h7-8,10,14H,5-6,9H2,1-4H3
InChIKeyYLSKLPLINGIKKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol (CAS 5360-01-0) Fulfills a Specialized Role in Silane Procurement


2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol (CAS 5360-01-0) is a difunctional organosilicon compound that integrates a phenolic hydroxyl group with a hydrolyzable trimethoxysilyl moiety via a propyl spacer [1]. This molecular architecture enables simultaneous covalent anchorage to inorganic oxide surfaces (via silanol condensation) and strong physicochemical interaction with organic resin matrices (via the phenolic ring), positioning it as a specialized coupling agent for high-performance composite interphases [2]. Its demonstrated force‑transmission capability in glass‑fiber‑reinforced epoxy systems under hydrothermal stress distinguishes it from generic monofunctional silanes [3].

Why 2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol Cannot Be Replaced by Generic Silanes for Demanding Composite Interphases


The phenolic hydroxyl group in 2-methoxy-4-[3-(trimethoxysilyl)propyl]phenol participates in hydrogen bonding and π–π stacking interactions with epoxy and polyester matrices that non-phenolic silanes (e.g., 3-(trimethoxysilyl)propyl methacrylate or propyltrimethoxysilane) cannot replicate, leading to superior force transmission across the fiber–matrix interface [1]. However, this same phenolic functionality renders the molecule inherently unstable through a transesterification side reaction with its own alkoxysilyl groups, causing oligomerization and gelation during storage if not properly handled—a failure mode absent in non-phenolic analogs [2]. Additionally, replacing the trimethoxysilyl group with a triethoxysilyl group (CAS 833480-42-5) reduces the hydrolysis rate, delaying silanol formation and compromising processing efficiency in moisture‑cure or aqueous primer applications .

Head-to-Head and Class-Level Quantitative Evidence Supporting the Selection of 2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol


Force Transmission Retention After Boiling Water Exposure vs. Aminosilane Benchmarks

In single-fiber fragmentation tests on E-glass/epoxy composites, 3-(4-hydroxy-3-methoxyphenyl)propyltrimethoxysilane maintained effective force transmission across the fiber–matrix interface after exposure to boiling water, whereas phenyl-substituted amino silanes exhibited inferior hydrolytic resistance under identical conditions [1]. The average interfacial shear stress for the phenolic silane-treated fibers reached as much as twice the shear strength of the epoxy matrix at 25 °C and up to five times higher at elevated temperatures, demonstrating robust load transfer even after hydrothermal challenge [1].

Glass-fiber-reinforced composites Interfacial shear strength Hydrothermal aging

Hydrolysis Kinetics Advantage of Trimethoxysilyl vs. Triethoxysilyl Analog

Under acidic conditions, trimethoxysilyl groups hydrolyze faster than triethoxysilyl groups, following the established reactivity order: Dimethoxy > Trimethoxy > Diethoxy > Triethoxy . Consequently, 2-methoxy-4-[3-(trimethoxysilyl)propyl]phenol (trimethoxy) generates reactive silanol species more rapidly than its direct triethoxy analog 2-methoxy-4-(3-triethoxysilylpropyl)phenol (CAS 833480-42-5), translating to shorter processing times and more efficient surface grafting in aqueous or moisture‑cure formulations .

Sol-gel processing Silane hydrolysis Reaction kinetics

Self-Condensation Instability as a Defining Differentiation from Non-Phenolic Silanes

The free phenolic –OH group in 2-methoxy-4-[3-(trimethoxysilyl)propyl]phenol undergoes transesterification with its own methoxysilyl groups, forming aryloxysilyl bonds that lead to oligomerization and eventual gelation [1]. This degradation pathway is absent in non-phenolic silanes such as 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) or propyltrimethoxysilane, which remain stable as low-viscosity liquids [2]. Patent data specify that the unblocked phenolic silane exhibits a distinct GC retention time of 19.65 minutes, with peak disappearance monitored over a 115‑day period to quantify the extent of self-condensation [3].

Shelf-life stability Transesterification Formulation design

Blocked Phenolic Silane Strategy Enables Waterborne Compatibility Absent in Unprotected Forms

The unblocked phenolic silane is hydrophobic and not water‑dispersible, whereas the acetoxy‑blocked derivative [2-methoxy-4-(3-trimethoxysilylpropyl)phenyl] acetate (a direct protected form of the target compound) is designed to hydrolyze controllably in water, releasing the active phenolic silane in situ while avoiding premature gelation [1]. In contrast, trimethylsilyl‑blocked phenolic silanes are explicitly contraindicated for waterborne applications because the byproduct trimethylsilanol acts as a competing silylating agent that passivates inorganic surfaces and forms water‑insoluble hexamethyldisiloxane, causing coating defects [2].

Waterborne coatings Acyl-blocked silanes Aqueous dispersion

High-Value Application Scenarios Where 2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol Delivers Verified Advantage


Glass-Fiber-Reinforced Epoxy Composites Requiring Hydrothermal Interfacial Durability

In structural composites subjected to elevated temperatures and moisture (e.g., wind turbine blades, marine components), this phenolic silane maintains force transmission across the glass–epoxy interface after boiling water exposure, outperforming phenyl‑substituted amino silanes that lose adhesion under identical conditions [1]. The measured interfacial shear stress reaches up to five times the epoxy matrix strength at elevated temperature [1].

Sol-Gel Hybrid Coatings Requiring Rapid Silanol Generation for Efficient Inorganic Surface Grafting

The trimethoxysilyl group hydrolyzes faster than the triethoxy analog under acidic conditions (rank order: Trimethoxy > Triethoxy), enabling shorter processing times . This kinetic advantage is critical in high‑throughput sol‑gel coating lines where cycle time reduction directly impacts manufacturing cost.

Waterborne Primer and Coating Formulations Using Acetoxy-Blocked Phenolic Silane Derivatives

The acetoxy‑blocked form of this phenolic silane (2-methoxy-4-(3-trimethoxysilylpropyl)phenyl acetate) is specifically designed for aqueous dispersion, hydrolyzing controllably to generate the active coupling agent in situ [2]. This overcomes the water‑insolubility and premature gelation issues of the unblocked form and avoids the coating defects caused by trimethylsilyl‑blocked alternatives [2].

Research-Grade Functionalized Silica Synthesis Requiring Defined Phenolic Surface Chemistry

For academic and industrial R&D where silica surfaces must be decorated with phenolic recognition elements (e.g., selective adsorption of aromatic analytes, biomimetic interfaces), this compound provides a one‑step grafting route that simultaneously delivers covalent Si–O–Si anchorage and a free phenolic terminus [3]. The alternative multi‑step approaches using generic silanes plus subsequent phenol coupling are less efficient and risk surface heterogeneity.

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